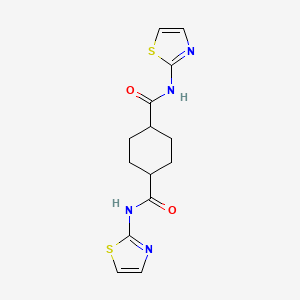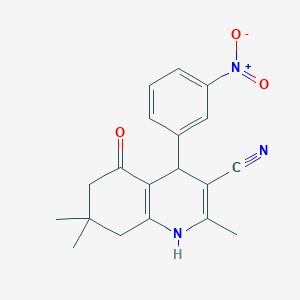![molecular formula C18H30ClNO B4892138 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride](/img/structure/B4892138.png)
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride, also known as JNJ-7925476, is a selective antagonist of the dopamine D2 receptor. It was first synthesized in 2007 by researchers at Johnson & Johnson Pharmaceutical Research and Development. Since then, it has been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride acts as a competitive antagonist of the dopamine D2 receptor. By binding to the receptor, it prevents the binding of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This blockade of the receptor may lead to changes in the activity of dopamine neurons and downstream signaling pathways, which could ultimately improve symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride has been shown to have several biochemical and physiological effects in animal models. It has been shown to decrease dopamine release in the nucleus accumbens, a brain region involved in reward processing. It has also been shown to decrease locomotor activity and increase prolactin release, which are both indicative of dopamine D2 receptor blockade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride in lab experiments is its high affinity and selectivity for the dopamine D2 receptor. This allows for specific targeting of this receptor and avoids potential off-target effects. However, one limitation of using 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several future directions for research on 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride. One potential application is in the treatment of addiction, particularly to drugs of abuse that activate the dopamine system. Another potential application is in the treatment of Parkinson's disease, where dopamine D2 receptor blockade may improve motor symptoms. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride and its potential for use in other neurological and psychiatric disorders.
In conclusion, 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride is a selective antagonist of the dopamine D2 receptor that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Its high affinity and selectivity for the dopamine D2 receptor make it a valuable tool for studying the role of this receptor in these disorders. Further research is needed to fully understand its potential therapeutic applications and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride involves several steps. The starting material is 2-tert-butyl-4-methylphenol, which is reacted with propargyl bromide to form 3-(2-tert-butyl-4-methylphenoxy)propyne. This compound is then reacted with pyrrolidine in the presence of palladium catalyst to form 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine. Finally, this compound is converted to its hydrochloride salt by reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride has been studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. It has been shown to have a high affinity and selectivity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking this receptor, 1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine hydrochloride may be able to modulate these processes and improve symptoms of these disorders.
Propiedades
IUPAC Name |
1-[3-(2-tert-butyl-4-methylphenoxy)propyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-15-8-9-17(16(14-15)18(2,3)4)20-13-7-12-19-10-5-6-11-19;/h8-9,14H,5-7,10-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGHMMBJIIVHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCCC2)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Tert-butyl-4-methylphenoxy)propyl]pyrrolidine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)
![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)

![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)
![6-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4892132.png)
![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)

![2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892164.png)